![molecular formula C12H9F3N2O2 B2803982 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 497833-15-5](/img/structure/B2803982.png)
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a chemical compound which is used commercially as an intermediate to several fungicides . It consists of a pyrazole ring with trifluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with trifluoromethyl, methyl and carboxylic acid groups attached in specific positions . The molecular weight of a similar compound, 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-, is 150.1018 .Chemical Reactions Analysis
This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C6H6F2N2O2 and a molar mass of 176.12 . A similar compound, 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-, has a molecular weight of 150.1018 .Scientific Research Applications
- Role of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid : This compound serves as an intermediate in the synthesis of seven commercial SDHIs. It acts by inhibiting SDH, leading to fungal growth suppression .
- Application : 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used in the synthesis of diaryl ether inhibitors targeting Toxoplasma gondii enoyl reductase. These inhibitors have potential in treating toxoplasmosis .
- Derivatives : The compound is involved in the synthesis of 4-carboxamide derivatives with antifungal properties. These derivatives may find applications in combating fungal infections .
- Boronic Acid Pinacol Ester : 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid pinacol ester is useful for synthesizing various bioactive small molecules. It was previously listed as BML00234 .
- Observation : In the electrostatic region, the benzene ring of the indazole (a related compound) exhibited electropositivity, which was beneficial for antifungal activity .
Fungicides and Succinate Dehydrogenase Inhibition
Toxoplasma gondii Enoyl Reductase Inhibitors
Antifungal Agents
Bioactive Small Molecules
Electropositivity and Antifungal Activity
Industrial Scale Synthesis
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its antifungal properties, as well as its potential use in the synthesis of new fungicides . Additionally, the development of new synthetic techniques and biological activity related to pyrazole derivatives could be a promising area of research .
properties
IUPAC Name |
3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-9(11(18)19)10(12(13,14)15)17(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLHNNXEHSAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
497833-15-5 |
Source
|
Record name | 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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